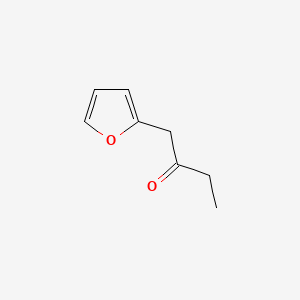

1-(Furan-2-yl)butan-2-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-(Furan-2-yl)butan-2-one and related compounds often involves multi-component reactions, including the use of 2-(trimethylsiloxy)furan as a nucleophilic synthon reacting with sugar aldehydes or imines under specific conditions to produce γ-C-glycosylated butenolides. These reactions are characterized by high diastereoselection and offer a pathway to higher carbon sugars and other complex molecules (Casiraghi et al., 1990). Additionally, one-pot synthesis methods catalyzed by substances like K10 montmorillonite under solvent-free conditions have been developed, showcasing the efficiency and environmental friendliness of modern synthetic approaches (Han et al., 2016).

Molecular Structure Analysis

The molecular structure of 1-(Furan-2-yl)butan-2-one has been extensively analyzed through various spectroscopic and computational methods, including XRD, FTIR, 1H NMR, 13C NMR, and UV spectroscopy. These studies provide detailed insights into the compound's geometric parameters, vibrational properties, chemical shifts, and electronic structure, offering a comprehensive understanding of its molecular configuration and stability (Kurnaz et al., 2016).

Chemical Reactions and Properties

1-(Furan-2-yl)butan-2-one participates in various chemical reactions, highlighting its versatility as a reactant. For instance, it can undergo AuCl(3)-catalyzed reactions with nucleophiles to form highly substituted furans, demonstrating its utility in synthesizing complex furan derivatives under mild conditions (Yao et al., 2004). Additionally, it can engage in multi-component synthesis reactions to create highly functionalized bifurans and thiophenyl furans, further exemplifying its reactivity and application in constructing sophisticated molecular architectures (Sayahi et al., 2015).

Applications De Recherche Scientifique

-

Spectroscopic Analysis

- Field: Physical Chemistry

- Application: “1-(Furan-2-yl)butan-2-one”, also known as 2-acetyl-5-methylfuran, is used in spectroscopic analysis .

- Method: Techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT are used for structural elucidation of the compound .

- Outcome: The experimentally analyzed spectral results are compared with theoretical values obtained using density functional theory (DFT) calculations .

-

Antibacterial Activity

- Field: Medicinal Chemistry

- Application: Furan derivatives, including “1-(Furan-2-yl)butan-2-one”, have shown potential antibacterial activity .

- Method: The specific methods of application or experimental procedures are not detailed in the source .

- Outcome: The development of new antimicrobial compounds to treat multi-resistant illnesses is a potential outcome .

-

Synthesis of Pyranone

- Field: Organic Chemistry

- Application: “(S)-1-(furan-2-yl)propan-1-ol” can be used in the production of pyranone, which can be used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .

- Method: The specific methods of application or experimental procedures are not detailed in the source .

- Outcome: The synthesis of various medicinal compounds is a potential outcome .

-

Manufacture of Wine and Polymer Materials

- Field: Food Science and Polymer Chemistry

- Application: “1-(Furan-2-yl)butan-2-one” is used in the manufacture of wine and polymer materials .

- Method: The compound can be formed from glucose and glycine by Maillard reaction .

- Outcome: The compound contributes to the aroma perceived when food is cooked .

-

Furan Platform Chemicals

- Field: Green Chemistry

- Application: Furan platform chemicals (FPCs), including “1-(Furan-2-yl)butan-2-one”, are directly available from biomass and can be economically synthesized .

- Method: The specific methods of application or experimental procedures are not detailed in the source .

- Outcome: The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

-

Synthesis of Cefuroxime

- Field: Pharmaceutical Chemistry

- Application: “1-(Furan-2-yl)butan-2-one” can be used to synthesize Cefuroxime .

- Method: The specific methods of application or experimental procedures are not detailed in the source .

- Outcome: The development of new antimicrobial compounds to treat multi-resistant illnesses is a potential outcome .

-

Formation of Enantiopure 1-(2-furanyl)-1,2-ethanediol

- Field: Organic Chemistry

- Application: This compound can be formed from substituted or non-substituted 2-vinylfuran .

- Method: The specific methods of application or experimental procedures are not detailed in the source .

- Outcome: This is one of the most elegant ways for the formation of enantiopure 1-(2-furanyl)-1,2-ethanediol .

-

Antimicrobial Drugs

- Field: Medicinal Chemistry

- Application: Furan-containing compounds, including “1-(Furan-2-yl)butan-2-one”, exhibit a wide range of advantageous biological and pharmacological characteristics .

- Method: The specific methods of application or experimental procedures are not detailed in the source .

- Outcome: There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .

Propriétés

IUPAC Name |

1-(furan-2-yl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-2-7(9)6-8-4-3-5-10-8/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDGYLKTISAERO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

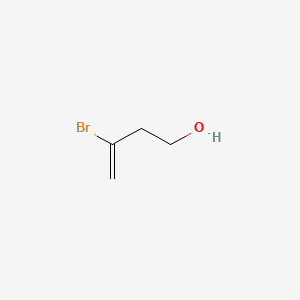

CCC(=O)CC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10338043 | |

| Record name | 1-(furan-2-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Furan-2-yl)butan-2-one | |

CAS RN |

4208-63-3 | |

| Record name | 1-(2-Furanyl)-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4208-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(furan-2-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B1268127.png)